molecular formula C23H29N3O4S2 B2478438 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-28-8

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2478438
CAS No.: 683260-28-8
M. Wt: 475.62
InChI Key: XPVDHSOMODQYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a sulfamoyl group (-SO2NH2), a benzamide group (a benzene ring attached to a carboxamide), and a benzothiazole group (a benzene ring fused to a thiazole). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The cyclohexyl group in the compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane derivatives . The benzothiazole and benzamide groups are aromatic and planar, contributing to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of polar functional groups like sulfamoyl and amide could make the compound more soluble in polar solvents .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A key application of compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide is their role as inhibitors of carbonic anhydrases. For example, a study demonstrated that a series of acridine-acetazolamide conjugates, including similar structures, effectively inhibited human carbonic anhydrase isoforms hCA I, II, IV, and VII, with inhibition constants ranging from low micromolar to nanomolar (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Anticancer Potential

Compounds structurally similar to the target compound have shown promise as anticancer agents. A derivative, 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated significant proapoptotic activity on melanoma cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Biological and Pharmacological Screening

Another research avenue includes the synthesis of various substituted benzothiazoles for biological and pharmacological screening. These compounds were evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Green Chemistry Approaches

The synthesis of benzamides, including those similar to the compound , has been explored using green chemistry principles. One study highlights the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, adhering to green chemistry standards and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Various derivatives of benzothiazoles, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This research direction focuses on developing new compounds with potential utility in combating microbial infections (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Mechanism of Action

The mechanism of action of a compound generally refers to its biological activity. Without specific studies on this compound, it’s difficult to predict its potential biological activities .

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactivity, physical properties, and potential biological activities .

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-23(2)13-18-20(19(27)14-23)31-22(24-18)25-21(28)15-9-11-17(12-10-15)32(29,30)26(3)16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVDHSOMODQYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.